molecular formula C26H18F3N3O3 B2976686 2-(3,4-dimethylphenyl)-4-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one CAS No. 1326849-57-3

2-(3,4-dimethylphenyl)-4-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one

Cat. No.: B2976686
CAS No.: 1326849-57-3
M. Wt: 477.443
InChI Key: OVGLMTPAWCVSBA-UHFFFAOYSA-N
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Description

2-(3,4-dimethylphenyl)-4-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one is a complex organic compound that features a unique combination of functional groups, including a trifluoromethoxyphenyl group, an oxadiazole ring, and a dihydroisoquinolinone core

Scientific Research Applications

2-(3,4-dimethylphenyl)-4-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: The presence of the trifluoromethoxy group and the oxadiazole ring can impart desirable properties, such as thermal stability and electronic characteristics, making it useful in the development of advanced materials.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

Preparation Methods

The synthesis of 2-(3,4-dimethylphenyl)-4-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the trifluoromethoxyphenyl group: This step may involve a nucleophilic aromatic substitution reaction or a palladium-catalyzed cross-coupling reaction.

    Construction of the dihydroisoquinolinone core: This can be accomplished through a Pictet-Spengler reaction, where an arylamine reacts with an aldehyde or ketone in the presence of an acid catalyst.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability.

Chemical Reactions Analysis

2-(3,4-dimethylphenyl)-4-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized at the dihydroisoquinolinone core to form the corresponding isoquinolinone.

    Reduction: Reduction of the oxadiazole ring can lead to the formation of amine derivatives.

    Substitution: The trifluoromethoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine or nitric acid. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenyl)-4-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathway. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 2-(3,4-dimethylphenyl)-4-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one include other oxadiazole derivatives and dihydroisoquinolinone compounds. These compounds share structural similarities but may differ in their functional groups and overall properties. For example:

    2-(3,4-dimethylphenyl)-4-{3-[4-methoxyphenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one: This compound has a methoxy group instead of a trifluoromethoxy group, which may affect its electronic properties and reactivity.

    2-(3,4-dimethylphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one: This compound has a trifluoromethyl group instead of a trifluoromethoxy group, which may influence its lipophilicity and biological activity.

Properties

IUPAC Name

2-(3,4-dimethylphenyl)-4-[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]isoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18F3N3O3/c1-15-7-10-18(13-16(15)2)32-14-22(20-5-3-4-6-21(20)25(32)33)24-30-23(31-35-24)17-8-11-19(12-9-17)34-26(27,28)29/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVGLMTPAWCVSBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC=C(C=C5)OC(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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